

Pentaethylene Glycol: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Pentaethylene glycol*

Cat. No.: *B1679283*

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An in-depth examination of the commercial sources, purity grades, and applications of **pentaethylene glycol**, with a focus on its role in bioconjugation and as a pharmaceutical excipient.

Pentaethylene glycol (PEG 5), a discrete polyethylene glycol compound with five ethylene glycol units, is a versatile molecule with significant applications in research and pharmaceutical development. Its unique properties, including hydrophilicity, biocompatibility, and low toxicity, make it a valuable component in various formulations and bioconjugation strategies. This technical guide provides a comprehensive overview of the commercial availability of **pentaethylene glycol**, its purity grades, and detailed experimental protocols relevant to its use.

Commercial Availability and Purity Grades

Pentaethylene glycol is commercially available from a range of suppliers catering to both research and industrial needs. The purity of commercially available **pentaethylene glycol** is a critical parameter, particularly for pharmaceutical applications where stringent quality control is required. Suppliers typically offer several grades, with purity often determined by gas chromatography (GC).

For research purposes, standard grades with a purity of $\geq 98\%$ are widely available. For more demanding applications, such as in the development of therapeutics, higher purity grades and

GMP (Good Manufacturing Practice) grade material can be sourced. GMP-grade PEGs are manufactured under strict quality control to ensure batch-to-batch consistency and a well-defined impurity profile.[1][2]

Key commercial suppliers for various grades of **pentaethylene glycol** include:

- Research Grade ($\geq 98\%$):
 - Sigma-Aldrich (Merck)
 - Thermo Fisher Scientific (Alfa Aesar, Acros Organics)
 - Chem-Impex[3]
 - BroadPharm[4]
 - Otto Chemie Pvt. Ltd.
 - Simson Pharma
- High Purity and GMP Grade:
 - JenKem Technology (offers high purity $>99\%$ and GMP grade mPEGs)
 - BASF (provides pharmaceutical-grade PEGs)
 - BOC Sciences (offers cGMP grade PEG production)
 - Shilpa Pharma (manufacturer of PEG formulations with GMP compliance)
 - Cosutin (supplies pharmaceutical grade PEGs with GMP certification)

The following tables summarize the typical specifications for commercially available **pentaethylene glycol**.

Table 1: Typical Physical and Chemical Properties of **Pentaethylene Glycol**

| Property | Value | Reference |
|-------------------|----------------------------------|-----------|
| CAS Number | 4792-15-8 | |
| Molecular Formula | C10H22O6 | |
| Molecular Weight | 238.28 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Density | ~1.126 g/mL at 25 °C | |
| Boiling Point | 184 °C at 2 mmHg | |
| Refractive Index | ~1.462 at 20 °C | |

Table 2: Common Purity Grades and Specifications of Commercial **Pentaethylene Glycol**

| Grade | Purity (by GC) | Key Suppliers | Notes |
|----------------------------|---|---|--|
| Research Grade | ≥98% | Sigma-Aldrich, Thermo Fisher Scientific, Chem-Impex, BroadPharm | Suitable for general laboratory use and proof-of-concept studies. |
| High Purity | >99% | JenKem Technology | For applications requiring higher purity and batch-to-batch consistency. |
| Pharmaceutical Grade / GMP | Varies by supplier; typically high purity with detailed impurity profile. | BASF, BOC Sciences, Shilpa Pharma, Cosutin | Manufactured under cGMP guidelines for use as excipients or in drug substance synthesis. |

Experimental Protocols

The utility of **pentaethylene glycol** in drug development often stems from its use as a hydrophilic linker to modify the properties of therapeutic molecules. This process, known as

PEGylation, can enhance solubility, reduce immunogenicity, and prolong the circulation half-life of a drug. The following protocols describe the chemical modification of **pentaethylene glycol** to create reactive intermediates for bioconjugation and methods for purity analysis.

Protocol 1: Synthesis of Pentaethylene Glycol di-p-toluenesulfonate (di-tosylate)

This protocol describes the conversion of the terminal hydroxyl groups of **pentaethylene glycol** to tosylates, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

Materials:

- **Pentaethylene glycol**
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Magnetic stirrer and stir bar
- Ice bath
- Round-bottom flask
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve **pentaethylene glycol** (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution in an ice bath.

- Add anhydrous pyridine (2.2 equivalents) to the solution with stirring.
- Slowly add a solution of p-toluenesulfonyl chloride (2.1 equivalents) in anhydrous dichloromethane to the reaction mixture.
- Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
- Quench the reaction by adding cold water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **pentaethylene glycol** di-tosylate.

Characterization:

- Confirm the structure and purity of the product using ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Synthesis of α,ω -diamino-pentaethylene Glycol

This protocol details the conversion of **pentaethylene glycol** di-tosylate to a diamine-terminated linker, which can be used for conjugation to molecules containing carboxyl groups or other amine-reactive functionalities.

Materials:

- **Pentaethylene glycol** di-tosylate (from Protocol 1)
- Sodium azide (NaN₃)

- Dimethylformamide (DMF, anhydrous)
- Triphenylphosphine (PPh₃)
- Tetrahydrofuran (THF)
- Water
- Magnetic stirrer and stir bar
- Round-bottom flask
- Rotary evaporator

Procedure:

Step 1: Synthesis of α,ω -diazido-pentaethylene glycol

- Dissolve **pentaethylene glycol** di-tosylate (1 equivalent) in anhydrous DMF.
- Add sodium azide (2.5 equivalents) to the solution.
- Heat the reaction mixture to 80-100 °C and stir overnight.
- Cool the reaction mixture to room temperature and pour it into cold water.
- Extract the aqueous mixture with diethyl ether or dichloromethane.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the diazide intermediate.

Step 2: Reduction of the diazide to the diamine (Staudinger Reaction)

- Dissolve the α,ω -diazido-**pentaethylene glycol** (1 equivalent) in THF.
- Add triphenylphosphine (2.2 equivalents) to the solution.
- Stir the reaction mixture at room temperature for 2-4 hours.

- Add water to the reaction mixture and stir at room temperature overnight to hydrolyze the intermediate phosphazene.
- Remove the THF under reduced pressure.
- Extract the aqueous residue with diethyl ether to remove triphenylphosphine oxide.
- The aqueous layer containing the diamine product can be further purified if necessary.

Characterization:

- Monitor the reaction progress and confirm the final product structure and purity using ^1H NMR and FT-IR spectroscopy.

Protocol 3: Purity Assessment by Quantitative NMR (qNMR)

Quantitative NMR is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the same compound.

Materials and Equipment:

- **Pentaethylene glycol** sample
- High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity
- Deuterated solvent (e.g., DMSO-d₆)
- High-resolution NMR spectrometer
- Analytical balance

Procedure:

- Accurately weigh a specific amount of the **pentaethylene glycol** sample and the internal standard into an NMR tube.

- Add a precise volume of the deuterated solvent to dissolve the sample and internal standard completely.
- Acquire a ^1H NMR spectrum under quantitative conditions (e.g., long relaxation delay, 90° pulse angle).
- Integrate a well-resolved signal from the **pentaethylene glycol** and a signal from the internal standard.
- Calculate the purity of the **pentaethylene glycol** using the following formula:

$$\text{Purity (\%)} = (\text{I}_{\text{sample}} / \text{N}_{\text{sample}}) * (\text{N}_{\text{IS}} / \text{I}_{\text{IS}}) * (\text{MW}_{\text{sample}} / \text{m}_{\text{sample}}) * (\text{m}_{\text{IS}} / \text{MW}_{\text{IS}}) * \text{P}_{\text{IS}}$$

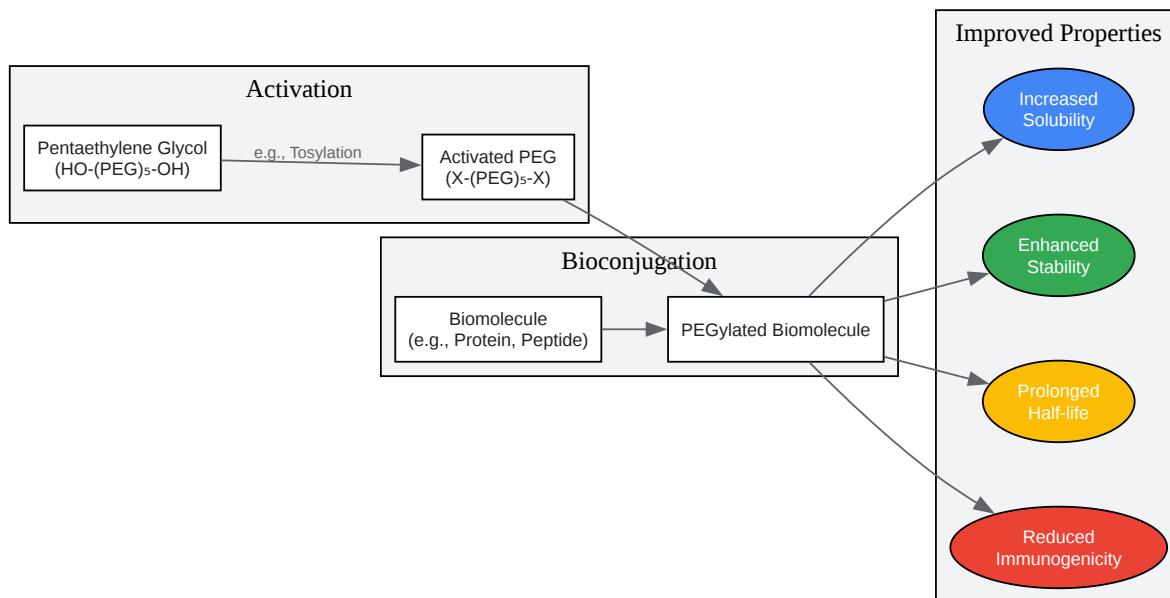
Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass
- P = Purity of the internal standard
- sample = **pentaethylene glycol**
- IS = internal standard

Note: Careful selection of the internal standard and the integrated signals is crucial for accurate results.

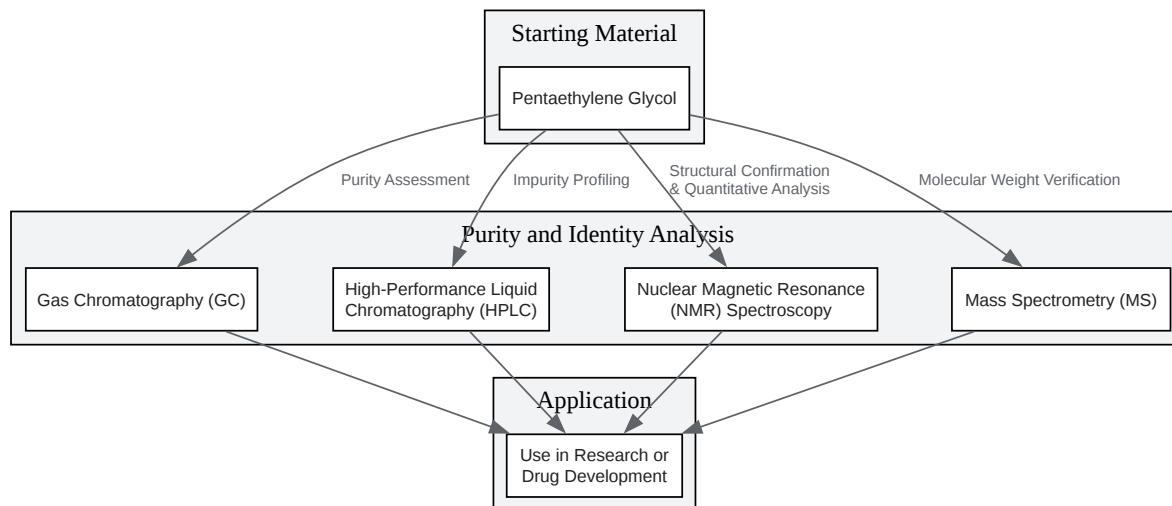
Mandatory Visualizations

The following diagrams illustrate key concepts related to the application of **pentaethylene glycol**.



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Caption: Workflow for the use of **pentaethylene glycol** as a linker in bioconjugation.



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